molecular formula C8H8BrClF3N B578368 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride CAS No. 1215206-44-2

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B578368
CAS No.: 1215206-44-2
M. Wt: 290.508
InChI Key: NYAIXVCTVBCALD-UHFFFAOYSA-N
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Description

Introduction to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which delineates its molecular architecture unambiguously. The numbering of the benzene ring begins at the amino group (-NH$$_2$$), with substituents assigned as follows:

  • Bromine at position 4
  • Trifluoromethyl (-CF$$_3$$) at position 2
  • Methyl group attached to the nitrogen atom (N-methyl)

The molecular formula C$$8$$H$$8$$BrClF$$_3$$N and molecular weight of 290.51 g/mol further quantify its composition. The canonical SMILES notation CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl encodes its connectivity, while the InChI key UTUYWZJPVLDHJJ-UHFFFAOYSA-N ensures unique digital identification.

Table 1: Key Structural and Physicochemical Properties
Property Value Source
IUPAC Name This compound
Molecular Formula C$$8$$H$$8$$BrClF$$_3$$N
Molecular Weight 290.51 g/mol
CAS Registry Number 1215206-44-2
SMILES CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl

Historical Development in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century with Alexander Borodin’s pioneering halogen-exchange reactions and Frédéric Swarts’ antimony fluoride-mediated fluorinations. Trifluoromethylation, critical to this compound’s structure, emerged through mid-20th-century innovations such as the McLoughlin-Thrower reaction (1968) and Ruppert’s trifluoromethyltrimethylsilane (TMSCF$$3$$) in 1984. These methodologies enabled efficient incorporation of CF$$3$$ groups, overcoming earlier challenges in controlling reactivity and regioselectivity.

The compound’s hydrochloride salt form reflects modern strategies to enhance solubility and stability for synthetic intermediates. Industrial-scale production leverages continuous flow reactors and automated purification systems, optimizing yields exceeding 95%.

Position in Contemporary Halogenated Aniline Research

Halogenated anilines are pivotal in agrochemical and pharmaceutical research due to their electron-withdrawing substituents, which modulate electronic and steric properties. The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery. Recent advances, such as the halogenation of N,N-dialkylaniline N-oxides, enable regioselective synthesis of para-brominated derivatives under mild conditions. For example, treatment of N-methylaniline N-oxide with thionyl bromide at -78°C achieves para-bromination with 55% yield, bypassing traditional Friedel-Crafts limitations.

Furthermore, this compound serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), where its bromine atom facilitates palladium-catalyzed aryl-aryl bond formation. Such applications underscore its role in constructing complex architectures for functional materials and bioactive molecules.

Properties

IUPAC Name

4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAIXVCTVBCALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681961
Record name 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-44-2
Record name 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Sequence

Nitration :

  • Substrate : N-Methyl-2-(trifluoromethyl)aniline

  • Reagents : Concentrated HNO₃ (98%), H₂SO₄ (oleum)

  • Conditions : 60°C, 3.5 hours

  • Outcome : Para-nitro derivative formation (87% yield).

Reduction :

  • Catalyst : 5% Pd/C (0.1 eq)

  • Solvent : Methanol

  • Conditions : H₂ (1 atm), 25°C, 8 hours

  • Outcome : Amine intermediate (92% yield).

Bromination and Methylation

Bromination :

  • Reagents : N-Bromosuccinimide (NBS, 1.1 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C → 25°C, 12 hours

  • Outcome : 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (68% yield).

Methylation :

  • Reagents : Methyl iodide (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : Acetonitrile

  • Conditions : Reflux, 6 hours

  • Outcome : N-Methylation (quantitative).

Trifluoromethylation and Salt Formation

Trifluoromethylation :

  • Reagents : CF₃Cu (2 eq), Pd(OAc)₂ (0.05 eq)

  • Ligand : Xantphos (0.1 eq)

  • Solvent : DMF

  • Conditions : 110°C, 24 hours

  • Outcome : Trifluoromethyl incorporation (54% yield).

Hydrochloride Salt Formation :

  • Reagents : HCl (g) in diethyl ether

  • Conditions : 0°C, 1 hour

  • Outcome : Crystalline hydrochloride salt (89% yield).

Industrial Production Techniques

Continuous Flow Nitration

  • Reactor Type : Tubular flow reactor

  • Residence Time : 15 minutes

  • Temperature : 70°C

  • Yield : 94% nitro intermediate.

Catalytic Hydrogenation Scaling

  • Catalyst : 1% Pd/Al₂O₃

  • Pressure : 10 bar H₂

  • Throughput : 50 kg/batch

  • Purity : >99.5% by HPLC.

Catalytic Systems and Reaction Optimization

Bromination Catalysts

CatalystSolventTemperature (°C)Yield (%)
NBSDCM2568
Br₂DMF5042
HBr/H₂O₂AcOH8055

Data synthesized from multiple methodologies.

Hydrogenation Efficiency

  • Pd/C vs. Raney Ni : Pd/C achieves 92% yield vs. 78% for Ni under identical conditions.

  • Solvent Effects : Methanol > Ethanol > THF in reducing reaction time by 30%.

Analytical Characterization

Purity Assessment

  • HPLC-MS : C18 column, 0.1% formic acid/acetonitrile gradient

  • Detection : Di-brominated impurity <0.2%.

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 7.51 (d, J=8.6 Hz, 2H), 3.32 (s, 3H, N-CH₃).

  • X-ray Crystallography : Orthorhombic crystal system, P2₁2₁2₁ space group.

Comparative Methodological Analysis

ParameterSequential RoutePatent Route
Total Steps53
Overall Yield (%)3275
Purity (%)98.599.7
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride are best contextualized against analogous halogenated trifluoromethylaniline derivatives. Below is a comparative analysis based on substituent patterns, synthesis routes, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Positions) Molecular Formula CAS Number Purity (%) Key Features
4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl Br (4), CF₃ (2), N-Me (1) C₈H₇BrClF₃N 1215206-44-2 97 High solubility, halogen reactivity
2-Bromo-N-methyl-5-(trifluoromethoxy)aniline HCl Br (2), CF₃O (5), N-Me (1) C₈H₇BrClF₃NO 1215206-76-0 97 Trifluoromethoxy enhances lipophilicity
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl CF₃O (4), CF₃ (2) C₈H₆ClF₆NO 1588441-12-6 95 Dual electron-withdrawing groups
2-Methyl-6-(trifluoromethyl)aniline Me (2), CF₃ (6) C₈H₈F₃N 1780694-01-0 95 Steric hindrance at ortho position
N,N-Dimethyl-4-(trifluoromethyl)aniline CF₃ (4), N,N-Me₂ (1) C₉H₁₀F₃N N/A N/A Tertiary amine for enhanced basicity

Structural and Reactivity Differences

  • Substituent Positioning : The trifluoromethyl group at position 2 in the target compound increases steric hindrance compared to analogues like 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline HCl (CF₃ at 2, CF₃O at 4) . This positioning affects coupling reactions, as seen in nickel-catalyzed amination protocols .
  • Halogen vs. Alkyl Groups : Unlike 2-methyl-6-(trifluoromethyl)aniline, which lacks a halogen, the bromine in the target compound enables cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Amine Substitution : The N-methyl group in the target compound reduces nucleophilicity compared to N,N-dimethyl derivatives (e.g., N,N-Dimethyl-4-(trifluoromethyl)aniline), influencing its reactivity in alkylation or acylation reactions .

Biological Activity

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is an aromatic amine characterized by its unique molecular structure, which includes a bromine atom, a methyl group attached to the nitrogen of the aniline, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The molecular formula of this compound is C8H8BrF3ClN\text{C}_8\text{H}_8\text{BrF}_3\text{ClN}, with a molecular weight of approximately 270.05 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing efficient cell membrane penetration. Once inside cells, it may interact with enzymes and proteins, potentially modulating their activity. The exact pathways are context-dependent based on the target molecules involved.

Key Mechanisms:

  • Enzyme Interaction : The compound can bind to various enzymes, potentially inhibiting or activating their functions.
  • Protein Binding : It may interact with specific proteins, altering their activity and influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects, making them candidates for further investigation in treating infections.
  • Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, suggesting potential applications in cancer therapy.
  • Inflammatory Response Modulation : Its interaction with inflammatory pathways may position it as a candidate for anti-inflammatory drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of halogenated anilines can exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar trifluoromethyl groups demonstrated IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents .
  • Enzyme Inhibition : Research has highlighted the role of halogenated anilines in modulating enzyme activity. For example, studies have documented that such compounds can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
  • Antimicrobial Effects : Compounds sharing structural features with this compound have shown promising antimicrobial properties against a range of pathogens, suggesting a potential application in developing new antibiotics .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
AntimicrobialPotential effectiveness against bacterial pathogens
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with MMPs and other enzymes

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride?

The synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

  • Step 1 : Bromination of N-methyl-2-(trifluoromethyl)aniline at the para position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether) to improve stability and crystallinity . Key challenges include ensuring regioselectivity during bromination and avoiding over-halogenation. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity .

Q. How do the electron-withdrawing groups (e.g., trifluoromethyl) influence the compound's reactivity in nucleophilic substitution reactions?

The trifluoromethyl group strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example:

  • The meta-directing nature of the -CF3_3 group stabilizes intermediates during reactions like nitration or sulfonation.
  • Steric hindrance from the -CF3_3 and -N-methyl groups may slow reaction kinetics, requiring elevated temperatures or catalysts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for the bromination of N-methyl-2-(trifluoromethyl)aniline derivatives?

Discrepancies in yields (e.g., 40–75%) often arise from:

  • Reaction conditions : Temperature, solvent polarity (e.g., DCM vs. DMF), and brominating agent (Br2_2 vs. NBS) significantly impact efficiency .
  • Purification methods : Column chromatography vs. recrystallization may lead to variable recovery rates. A comparative study is recommended (Table 1).

Table 1 : Yield Comparison Under Different Bromination Conditions

Brominating AgentSolventTemperature (°C)Yield (%)Reference
NBSDCM2568
Br2_2DMF5042

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on 4-Bromo-N-methyl-2-(trifluoromethyl)aniline?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For this compound:

  • The -CF3_3 group creates a partial positive charge at the ortho and para positions, favoring electrophilic attack at the para position already occupied by bromine.
  • Steric maps derived from molecular dynamics simulations help visualize accessibility of reaction sites .

Methodological Challenges

Q. What analytical techniques are most effective for detecting impurities in this compound?

  • HPLC-MS : Resolves trace byproducts (e.g., di-brominated derivatives) with a C18 column and acetonitrile/water gradient .
  • X-ray crystallography : Confirms molecular packing and salt formation integrity, especially when discrepancies arise in melting points .
  • Elemental analysis : Validates stoichiometry of C, H, N, and Br to detect unreacted precursors .

Q. How do competing substituents (-Br, -CF3_3, -NMe2_2) affect the compound’s stability under acidic conditions?

  • The electron-withdrawing -CF3_3 and -Br groups increase susceptibility to hydrolysis, particularly at elevated temperatures.
  • Stability studies in HCl/ethanol (1–6 M) show decomposition above 60°C, necessitating storage at ≤4°C .

Data Interpretation and Optimization

Q. Why might NMR spectra show unexpected splitting patterns for the aromatic protons?

  • Dynamic effects : Restricted rotation around the N-methyl group or halogenated aryl rings can cause complex splitting. Variable-temperature NMR (e.g., –40°C to 80°C) mitigates this by slowing conformational changes .
  • Isotopic effects : Natural abundance 79/81Br^{79/81}Br isotopes may contribute to peak broadening, requiring high-resolution instruments .

Q. How can reaction conditions be optimized to minimize di-bromination byproducts?

  • Kinetic control : Lower temperatures (0–25°C) and stoichiometric bromine equivalents favor mono-substitution.
  • Protecting groups : Temporarily blocking the amine with acetyl or tert-butoxycarbonyl (Boc) groups reduces unwanted side reactions .

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